

# 3,5-Dibromo-2-nitropyridine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **3,5-Dibromo-2-nitropyridine**

Cat. No.: **B110528**

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An In-depth Technical Guide to **3,5-Dibromo-2-nitropyridine**: Structure, Properties, Synthesis, and Applications

## Introduction

In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as foundational to the synthesis of novel therapeutic agents. These "privileged structures" offer a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The pyridine ring is one such preeminent scaffold, present in numerous natural products and FDA-approved drugs.<sup>[1]</sup> Functionalized pyridines serve as critical building blocks for medicinal chemists. **3,5-Dibromo-2-nitropyridine** is a prime example of a highly activated and versatile pyridine-based intermediate. Its unique arrangement of two bromine atoms and an electron-withdrawing nitro group provides multiple reaction sites, making it an essential building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.<sup>[2]</sup> This guide offers a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for researchers and scientists in organic synthesis and drug development.

## Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal nomenclature and structural representation of **3,5-Dibromo-2-nitropyridine** are established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: **3,5-Dibromo-2-nitropyridine**[\[3\]](#)

Caption: Chemical structure of **3,5-Dibromo-2-nitropyridine**.

#### Chemical Identifiers

Identifier	Value	Source
CAS Number	<b>610261-34-2</b>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	C1=C(C=NC(=C1Br)[O-])Br	<a href="#">[3]</a>

| InChIKey | KVHYCCSVMBUDPH-UHFFFAOYSA-N |[\[3\]](#)[\[6\]](#) |

## Physicochemical Properties

The physical properties of **3,5-Dibromo-2-nitropyridine** are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	281.89 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Pale yellow crystalline solid	<a href="#">[2]</a> <a href="#">[8]</a>
Melting Point	71 - 80 °C	<a href="#">[2]</a>
Boiling Point	288.5 ± 35.0 °C (Predicted)	<a href="#">[8]</a>
Storage Conditions	Store at 0-8 °C or under an inert atmosphere at room temperature.	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Purity	≥ 98% (GC)	<a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis and Mechanistic Considerations

The synthesis of **3,5-Dibromo-2-nitropyridine** typically involves the electrophilic nitration of a pre-brominated pyridine precursor. The strong deactivating effect of both the pyridine nitrogen and the two bromine atoms makes this a challenging transformation that requires carefully controlled, potent nitrating conditions.

#### 4.1 Synthetic Rationale

The most direct route is the nitration of 3,5-dibromopyridine. In this substrate, the pyridine nitrogen is a powerful deactivating group for electrophilic substitution. The bromine atoms are also deactivating but are ortho-, para-directing. The reaction requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (oleum), to generate a sufficient concentration of the nitronium ion ( $\text{NO}_2^+$ ) electrophile. The substitution occurs preferentially at the 2-position, influenced by the electronic environment dictated by the ring nitrogen.

#### 4.2 Experimental Protocol: Nitration of 3,5-Dibromopyridine (Illustrative)

This protocol is based on established methods for the nitration of deactivated pyridine rings.

[\[10\]](#)

Materials:

- 3,5-Dibromopyridine
- Fuming Nitric Acid (90%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Ice

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.
- Substrate Addition: Slowly add 3,5-dibromopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.
- Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent runaway reactions.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice. This step is highly exothermic and must be done with caution.
- Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure **3,5-Dibromo-2-nitropyridine**.

## Chemical Reactivity and Applications in Drug Development

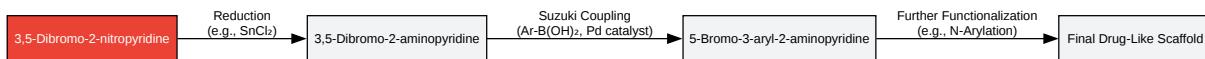
The synthetic utility of **3,5-Dibromo-2-nitropyridine** stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

### 5.1 Core Reactivity

- Nitro Group Reduction: The nitro group can be readily reduced to an amine ( $\text{NH}_2$ ) using standard reducing agents like  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ , or iron in acetic acid. This introduces a key nucleophilic site and a common pharmacophore.
- Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.
- Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

## 5.2 Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for creating libraries of compounds for drug screening.<sup>[2]</sup> It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.<sup>[2]</sup> A specific documented application is its use as a reagent in the synthesis of 2-Amino-5-ethoxypyridine.<sup>[5][8]</sup>



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Caption: Synthetic pathway illustrating the use of **3,5-Dibromo-2-nitropyridine** as a scaffold.

## Safety and Handling

**3,5-Dibromo-2-nitropyridine** is classified as an irritant and is harmful if swallowed.<sup>[4][11]</sup> Proper safety precautions are essential during its handling and use.

GHS Hazard Information<sup>[4]</sup>

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[11]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash hands, eyes and face thoroughly after handling.[12]P280: Wear protective gloves/clothing and eye/face protection.[12]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
- Avoid inhalation of dust and contact with skin and eyes.[14]

## Conclusion

**3,5-Dibromo-2-nitropyridine** is a synthetically valuable and highly functionalized chemical intermediate. Its well-defined structure, characterized by three distinct and chemoselectively addressable reactive sites, makes it a powerful tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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